6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
描述
6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 2096998-30-8, molecular formula: C₁₂H₁₇BClNO₂, molecular weight: 253.53 g/mol) is a pyridine derivative functionalized with a chloro group at position 6, a methyl group at position 2, and a pinacol boronate ester at position 3. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems . Its structural features, including the electron-withdrawing chlorine and sterically accessible boronate group, make it a versatile intermediate for synthesizing complex molecules .
属性
IUPAC Name |
6-chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-8-9(6-7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHADHKIILPLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound with significant potential in medicinal chemistry. Its structure includes a pyridine ring substituted with a chloro group and a boron-containing moiety, which enhances its biological activity. This article explores the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₇BClNO₂
- Molecular Weight : 253.53 g/mol
- CAS Number : 1436866-79-3
Biological Activity
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 15 | Apoptosis |
| Compound B | MCF-7 (breast cancer) | 12 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are crucial in cancer progression. Notably, it has shown potential as an inhibitor of DYRK1A (dual-specificity tyrosine-phosphorylated kinase 1A), which is implicated in various cellular processes including proliferation and differentiation.
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of tumor angiogenesis.
- Toxicity Assessment : Toxicological evaluations have indicated that while the compound exhibits potent biological activity, it also presents acute toxicity risks. Safety profiles suggest careful dosage considerations during therapeutic applications.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Bioavailability : Studies have suggested moderate bioavailability when administered orally.
- Metabolism : The compound undergoes hepatic metabolism with potential interactions with cytochrome P450 enzymes.
相似化合物的比较
Comparative Data Table
准备方法
General Synthetic Strategy
The preparation of 6-chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the selective borylation of a halogenated methylpyridine precursor. The key synthetic step is the installation of the boronate ester group on the pyridine ring, usually achieved by transition-metal-catalyzed borylation reactions.
Starting Materials and Key Intermediates
- Halogenated Pyridine Precursor: 6-chloro-2-methylpyridine or its halogenated derivative at position 3 (e.g., 3-bromo-6-chloro-2-methylpyridine)
- Boronic Ester Source: Bis(pinacolato)diboron (B2pin2) is the common reagent for introducing the pinacol boronate group.
Typical Synthetic Procedure
Metal-Catalyzed Borylation:
The synthesis often employs a palladium or iridium catalyst to facilitate the borylation of the halogenated pyridine. For example, 3-bromo-6-chloro-2-methylpyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (such as Pd(dppf)Cl2) and a base (e.g., potassium acetate) under inert atmosphere and elevated temperature (80–100 °C). This results in the substitution of the bromine atom with the boronate ester group, yielding the target compound.Purification:
The crude product is typically purified by column chromatography or recrystallization to isolate the pure boronate ester.
Alternative Methods and Industrial Considerations
Direct C–H Borylation:
Some advanced methods involve direct C–H activation borylation of the pyridine ring without pre-halogenation, using iridium catalysts and bis(pinacolato)diboron. However, regioselectivity can be challenging, and this method is less common for this specific compound due to the presence of multiple substituents.Protection and Functional Group Compatibility:
When sensitive groups are present, protection strategies (e.g., Boc protection) may be employed during synthesis to prevent side reactions, followed by deprotection and further functionalization.Scale-Up and Industrial Synthesis:
Patents describe processes for preparing related heterocyclic boronate esters on gram to kilogram scale, emphasizing reaction conditions optimization, catalyst loading, and purification techniques to enhance yield and purity.
Data Table: Representative Reaction Conditions for Preparation
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | 3-bromo-6-chloro-2-methylpyridine | Halogenated pyridine precursor |
| Boronate source | Bis(pinacolato)diboron (B2pin2) | Boronate ester donor |
| Catalyst | Pd(dppf)Cl2 or Ir-based catalyst | Facilitates borylation |
| Base | Potassium acetate (KOAc) or similar | Deprotonates to assist catalysis |
| Solvent | DMSO, dioxane, or toluene | Reaction medium |
| Temperature | 80–100 °C | Elevated to promote reaction |
| Atmosphere | Inert gas (N2 or Ar) | Prevent oxidation |
| Reaction time | 12–24 hours | Sufficient for complete conversion |
| Purification | Column chromatography or recrystallization | Isolates pure product |
| Yield | Typically 70–90% | High efficiency under optimized conditions |
Research Findings and Notes
The regioselective borylation at the 3-position of 6-chloro-2-methylpyridine is facilitated by the presence of the chloro substituent at position 6 and the methyl group at position 2, which influence the electronic environment of the pyridine ring.
The boronate ester group is stable under typical Suzuki coupling conditions, making this compound a versatile intermediate for further cross-coupling reactions to build more complex molecules.
Optimization of catalyst, base, solvent, and temperature is crucial to maximize yield and minimize side reactions such as deboronation or homocoupling.
Industrial synthetic routes focus on minimizing the use of expensive catalysts and simplifying purification to enable cost-effective large-scale production.
常见问题
Q. What are the optimal synthetic routes and conditions for preparing 6-chloro-2-methyl-3-(dioxaborolan-2-yl)pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For Suzuki coupling, use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides and optimize solvent choice (e.g., THF or DMF) to enhance solubility and reaction rates. Reaction temperatures should be maintained between 80–100°C, and inert conditions (N₂/Ar) are critical to prevent boronic ester degradation . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity .
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of:
- NMR spectroscopy : Compare H and C NMR peaks with literature data for analogous pyridine-boronic esters (e.g., δ ~8.5 ppm for pyridyl protons, δ ~30 ppm for dioxaborolane carbons) .
- X-ray crystallography : Resolve crystallographic disorder using SHELXL (for small molecules) or OLEX2 (for macromolecular interfaces). For twinned data, apply TWIN/BASF commands in SHELX .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .
Q. What are the stability considerations for this compound under laboratory storage?
The compound is moisture-sensitive. Store under inert gas (Ar) at –20°C in sealed, amber vials. Avoid prolonged exposure to light or protic solvents (e.g., MeOH), which can hydrolyze the boronic ester .
Advanced Research Questions
Q. How can crystallographic disorder in the dioxaborolane moiety be resolved during structure refinement?
In SHELXL, use PART commands to model disorder. For severe cases (e.g., overlapping atoms), apply restraints (DFIX, SIMU) to bond lengths/angles. Validate refinement with Rint < 0.05 and CC > 0.9 for twinned data .
Q. What mechanistic insights explain variability in cross-coupling yields with this boronic ester?
Kinetic studies suggest steric hindrance from the 2-methyl group slows transmetallation. Optimize ligand choice (e.g., bulky SPhos ligands) to accelerate Pd insertion. DFT calculations can model transition states to predict regioselectivity in aryl-aryl couplings .
Q. How should conflicting spectroscopic data (e.g., unexpected 11^{11}11B NMR shifts) be analyzed?
Unexpected B NMR shifts (e.g., δ > 30 ppm) may indicate partial hydrolysis. Confirm via IR (B-O stretching ~1350 cm⁻¹) or titrate with NaOH to quantify boronic acid impurities. Re-purify via flash chromatography if degradation exceeds 5% .
Q. What strategies mitigate side reactions in multi-step syntheses involving this compound?
- Protection/deprotection : Use TMS groups to shield reactive sites during halogenation.
- Temperature control : Limit exothermic reactions (e.g., Grignard additions) to <0°C to prevent boronic ester cleavage .
- Additive screening : Include Cs₂CO₃ to suppress homocoupling byproducts in Pd-mediated reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
